molecular formula C18H20N4O4S B2856803 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1251577-11-3

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No. B2856803
CAS RN: 1251577-11-3
M. Wt: 388.44
InChI Key: JNTXNRDNAJDVGC-UHFFFAOYSA-N
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Description

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.

Mechanism of Action

The mechanism of action of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A is complex and not yet fully understood. It is known to target a variety of signaling pathways, including the NF-κB and HIF-1α pathways, which are involved in inflammation and cancer growth. It has also been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A can have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce angiogenesis. In addition, it has been found to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A in lab experiments is its specificity for certain signaling pathways and enzymes, allowing for targeted research. Additionally, its synthetic nature allows for easy production and purification. However, one limitation is its relatively new discovery, leading to a lack of extensive research and potential unknown side effects.

Future Directions

There are numerous potential future directions for research on 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A. One area of interest is its potential use as a cancer treatment, particularly in combination with other therapies. Additionally, it may have applications in the treatment of inflammatory disorders and neurological diseases. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A involves the reaction of 2-phenylimidazolidin-4-one with 4-(chloromethyl)benzenesulfonamide, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified through recrystallization, yielding a white powder with a melting point of 220-222°C.

Scientific Research Applications

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A has been shown to have potential therapeutic applications in a variety of areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells through the suppression of certain signaling pathways. Inflammation studies have shown that 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A can reduce the production of inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, it has been found to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.

properties

IUPAC Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-27(25,26)16-8-6-14(7-9-16)12-20-17(23)13-21-10-11-22(18(21)24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,23)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXNRDNAJDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide

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